
CTX1
Overview
Description
CTX1 (C-terminal telopeptide of type I collagen) is a biochemical marker widely used to assess bone resorption activity, reflecting osteoclast-mediated degradation of type I collagen . In clinical settings, serum this compound levels are measured to monitor conditions like osteoporosis, metastatic bone disease, and treatment efficacy of bone-targeting therapies such as denosumab .
Beyond its role in bone metabolism, this compound also refers to cardiotoxin 1, a cytotoxin derived from Naja atra (Chinese cobra) venom. This 60–65 amino acid polypeptide disrupts cell membranes, induces apoptosis in cancer cells, and exhibits cardiotoxic effects . Its dual identity as a bone biomarker and cytotoxin underscores its multifunctional biochemical significance.
Preparation Methods
Industrial Production Methods: Industrial production methods for CTX1 are not well-documented. given its potential as a therapeutic agent, it is likely that scalable synthetic routes and purification processes are being developed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: CTX1 primarily undergoes binding reactions with its target protein HdmX. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions: The primary reagent used in the preparation of this compound is dimethyl sulfoxide (DMSO), which is used to dissolve the compound for further use . The conditions for its binding reactions involve physiological conditions within the cellular environment.
Major Products Formed: The major product formed from the interaction of this compound with HdmX is the inhibition of the p53-HdmX complex, leading to the activation of p53 and subsequent induction of apoptosis or suppression of proliferation in cancer cells .
Scientific Research Applications
CTX1 has several scientific research applications, particularly in the fields of cancer biology and therapeutics. It has been shown to induce apoptosis or suppress proliferation in a panel of cancer cells, demonstrating promising activity as a single agent in a mouse model of circulating primary human leukemia . Additionally, this compound is used in research to study the mechanisms of p53 activation and the role of HdmX in cancer .
Mechanism of Action
CTX1 exerts its effects by binding directly to HdmX, preventing the formation of the p53-HdmX complex . This binding results in the rapid induction of p53 in a DNA damage-independent manner, leading to either cell-cycle arrest or apoptosis . The molecular target of this compound is HdmX, and the pathway involved is the p53 signaling pathway .
Comparison with Similar Compounds
CTX1 vs. CTX2 (Cardiotoxins)
This compound and CTX2 are both cytotoxins from Naja atra venom but differ in structure and potency:
- Structural Differences : this compound contains three aspartic acid residues (Asp29, Asp40, Asp57), while CTX2 lacks Asp29 . Modification of Asp29 and Asp40 in this compound significantly enhances its membrane permeability, suggesting these residues suppress its optimal membrane-binding conformation .
- Cardiotoxic Effects :
Table 1: Cardiac Toxicity Comparison of this compound and CTX2
Parameter | This compound | CTX2 |
---|---|---|
Diastolic Pressure | 104 mmHg | 181 mmHg |
Systolic Pressure | 103 mmHg | 123 mmHg |
Latency Period | 676 s | 413 s |
Membrane Permeability* | Moderate | High |
Modified Asp29/Asp40 in this compound increases permeability .
This compound vs. CTX3 (Cardiotoxins)
CTX3, another Naja atra cytotoxin, shares structural similarities with this compound but lacks Asp29:
- Structural Flexibility: Trifluoroethanol-induced structural transitions are more pronounced in this compound than CTX3, suggesting Asp40 constrains conformational flexibility in both toxins .
This compound vs. Bone Turnover Markers
As a bone resorption marker, this compound is compared to other biomarkers like P1NP (procollagen type I N-terminal propeptide):
- Response to Therapies: Denosumab (60–120 mg) reduces serum this compound by >85% within 3 days, with sustained inhibition (>82%) for 126 days .
- Correlation with Bone Density :
Table 2: Pharmacodynamic Response of this compound to Denosumab
Parameter | Denosumab 60 mg | Denosumab 120 mg |
---|---|---|
Maximal this compound Inhibition | 85% | 89% |
Time to Maximal Effect | 3 days | 5 days |
Sustained Inhibition* | 82.4% (Day 126) | 82.8% (Day 126) |
Data from phase I studies in Chinese and Caucasian populations .
This compound vs. p53-Activating Small Molecules
In oncology, this compound demonstrates unique p53-dependent cytotoxicity:
- Mechanism : this compound induces apoptosis in HCT116 colon cancer cells by reducing S-phase population (23% → 3% in wild-type p53 cells) and synergizes with nutlin-3 (MDM2 antagonist) to enhance apoptosis .
- Selectivity: this compound’s activity is less pronounced in p53-null cells, contrasting with broad-spectrum chemotherapeutics like doxorubicin .
Key Research Findings
Biological Activity
Ciguatoxin 1 (CTX1) is a potent neurotoxin primarily associated with ciguatera fish poisoning, which occurs after the consumption of reef fish contaminated with the toxin. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on neural tissue, and implications for human health.
This compound exerts its biological effects primarily through interactions with voltage-gated sodium channels in neuronal tissues. Research indicates that this compound can induce spontaneous action potentials in neural fibers by modulating these channels. Key findings include:
- Voltage-Dependent Sodium Channels : Studies have shown that this compound interacts with sodium channels, leading to prolonged action potentials and increased excitability in neurons. Benoit et al. (1994) demonstrated that this compound could induce action potentials in frog myelinated fibers, a finding later confirmed in rat dorsal root ganglion studies by Birinyi-Strachan et al. (2005) .
- Differential Effects on Neurons : this compound exhibits different effects on TTX-sensitive and TTX-resistant neurons. In TTX-sensitive cells, it causes leakage currents and reduced signal amplitude, while TTX-resistant cells experience increased recovery rates from inactivation . This differential action contributes to the diverse neurological symptoms observed in ciguatera poisoning.
- Interaction with Potassium Channels : In addition to sodium channels, this compound has been found to block delayed rectifier voltage-gated potassium channels, contributing further to membrane depolarization and altered neuronal firing patterns .
Toxicological Implications
The biological activity of this compound has significant implications for human health, particularly regarding neurotoxicity:
- Symptoms of Ciguatera Poisoning : The interaction of this compound with neuronal tissues can lead to symptoms such as paraesthesia, dysesthesia, and other neurological disturbances. These symptoms arise from the toxin's ability to alter neuronal excitability and disrupt normal signaling pathways .
- Accumulation in Marine Organisms : Studies indicate that this compound can accumulate in the muscle tissue of fish, leading to toxic effects not only in humans but also potentially affecting marine ecosystems . For example, research on goldfish demonstrated that exposure to this compound resulted in lethargy and erratic swimming behaviors due to toxin accumulation .
Case Studies
Several studies have documented the effects of this compound on human health and animal models:
- Human Health Case Study : A study involving patients with total hip joint arthroplasty showed that elevated levels of this compound correlated with new ossifications post-surgery. The mean increase in this compound levels was significantly higher in patients who developed heterotopic ossification (HO), suggesting that monitoring this compound levels could serve as a predictive marker for HO development .
- Animal Model Study : In a controlled study with postmenopausal women, researchers investigated the effects of visceral adipose tissue (VAT) on changes in this compound levels after calcium intake. The findings revealed that higher VAT was associated with lower baseline levels of this compound and influenced responses to calcium supplementation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study No. | Author(s) | Year | Focus | Key Findings |
---|---|---|---|---|
1 | Benoit et al. | 1994 | Effects on frog neural fibers | Induced spontaneous action potentials |
2 | Birinyi-Strachan et al. | 2005 | Effects on rat dorsal root ganglion | Prolonged action potentials |
3 | Study on HO patients | 2023 | Correlation with postoperative outcomes | Elevated this compound linked to new ossifications |
4 | Goldfish study | 2021 | Accumulation of this compound in muscle tissue | Toxic symptoms observed; detoxification noted |
Properties
IUPAC Name |
3,6-diaminoacridine-9-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMGFEMNXBLDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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